
5-Ureidoimidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ureidoimidazole-4-carboxylic acid is an imidazole-4-carboxylic acid compound having a ureido substituent at the 5-position. It is an imidazole-4-carboxylic acid and a member of ureas.
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of 5-Ureidoimidazole-4-carboxylic acid as an anticancer agent. Its derivatives have shown selective cytostatic effects against various tumor cell lines, including cervical carcinoma (HeLa) and colorectal adenocarcinoma. For instance, one study reported an imidazole derivative linked to a pyrrolidine moiety exhibiting an IC50 of 9.5 µM against HeLa cells, indicating moderate efficacy without significant cytotoxicity to normal cells .
Table 1: Cytostatic Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Cytotoxicity on Normal Cells |
---|---|---|---|
1 | HeLa | 9.5 | Low |
2 | SW620 (Colon) | 20 | Low |
3 | MCF-7 (Breast) | 32 | Moderate |
Inhibition of Fatty Acid Binding Protein 4 (FABP4)
Another promising application is the development of inhibitors for fatty acid binding protein 4, a target implicated in metabolic disorders such as obesity and diabetes. The compound has been explored as a scaffold for synthesizing novel FABP4 inhibitors. One study demonstrated that derivatives of this compound exhibited potent inhibitory activity with IC50 values lower than established ligands like arachidonic acid .
Table 2: FABP4 Inhibition Potency of Compounds Derived from this compound
Compound | IC50 (µM) | Comparison to Arachidonic Acid (IC50 = 3.42 µM) |
---|---|---|
A | 2.97 | More potent |
B | 3.10 | Comparable |
C | 3.50 | Less potent |
Case Study 1: Antitumor Activity
In a study investigating the antiproliferative effects of various imidazole derivatives, researchers synthesized multiple compounds based on the structure of this compound. The results indicated that certain modifications enhanced selectivity towards cancer cells while minimizing effects on normal fibroblasts, suggesting a pathway for developing targeted cancer therapies .
Case Study 2: Metabolic Disorders
A recent investigation into the role of fatty acid binding proteins in metabolic diseases utilized derivatives of the compound to assess their efficacy in inhibiting FABP4. The findings revealed that these compounds not only inhibited FABP4 effectively but also showed promise in reducing lipid accumulation in cellular models, paving the way for future therapeutic applications in obesity management .
常见问题
Basic Research Questions
Q. How can 5-Ureidoimidazole-4-carboxylic acid be synthesized and purified for laboratory use?
- Methodological Answer : Synthesis typically involves condensation reactions between imidazole precursors and urea derivatives under controlled pH and temperature. For example, alkylation or carboxamide functionalization of imidazole cores (e.g., via Mitsunobu or Ullmann coupling) can introduce the ureido group . Purification often employs recrystallization or column chromatography, with purity verified via HPLC (>95%) and NMR spectroscopy .
Q. What spectroscopic techniques are critical for identifying this compound?
- Methodological Answer :
- NMR : 1H- and 13C-NMR confirm proton environments and carbon frameworks (e.g., imidazole ring protons at δ 7.2–8.5 ppm, carboxylic acid protons at δ 12–13 ppm) .
- FTIR : Peaks at ~1700 cm−1 (carboxylic acid C=O) and ~1650 cm−1 (ureido C=O) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 171.05) .
Q. What is the role of this compound in metabolic pathways?
- Methodological Answer : It serves as an intermediate in histidine biosynthesis, acting as a substrate for histidine ammonia-lyase (EC 4.3.1.3). Isotopic labeling (e.g., 15N-urea) can track its incorporation into downstream metabolites .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme kinetics for this compound?
- Methodological Answer :
- Data Harmonization : Compare assay conditions (pH, temperature, cofactors) across studies. For example, discrepancies in Km values may arise from variations in buffer systems (e.g., Tris vs. phosphate) .
- Cross-Validation : Use orthogonal methods like isothermal titration calorimetry (ITC) alongside UV-Vis kinetics to confirm binding affinities .
Q. What advanced analytical strategies differentiate this compound from its isomers?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using a cellulose-based column (e.g., Chiralpak IB-N3) with mobile-phase optimization (acetonitrile:ammonium acetate) .
- X-ray Crystallography : Resolves structural ambiguities (e.g., imidazole ring puckering) .
Q. How does this compound interact with metal ions in catalytic systems?
- Methodological Answer :
- Chelation Studies : Titrate with Zn2+, Fe3+, or Cu2+ and monitor via UV-Vis (ligand-to-metal charge transfer bands) or EPR for paramagnetic complexes .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict binding energies and orbital interactions .
Q. What protocols ensure reproducibility in stability studies of this compound?
- Methodological Answer :
- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor degradation products via LC-MS .
- Storage Recommendations : Lyophilize and store at -20°C under inert gas (argon) to prevent hydrolysis .
Q. Methodological Guidelines for Handling Data Contradictions
- Triangulation : Combine structural (NMR, XRD), kinetic (ITC, stopped-flow), and computational data to reconcile conflicting reports .
- Meta-Analysis : Systematically review literature using PRISMA frameworks, highlighting assay heterogeneity (e.g., enzyme sources, substrate concentrations) .
Q. Safety and Compliance
属性
分子式 |
C5H6N4O3 |
---|---|
分子量 |
170.13 g/mol |
IUPAC 名称 |
4-(carbamoylamino)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C5H6N4O3/c6-5(12)9-3-2(4(10)11)7-1-8-3/h1H,(H,7,8)(H,10,11)(H3,6,9,12) |
InChI 键 |
PQSKWIHIUOGLHX-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(N1)C(=O)O)NC(=O)N |
规范 SMILES |
C1=NC(=C(N1)C(=O)O)NC(=O)N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。